4-aminopyridine-2-sulfonamide hydrochloride

Description

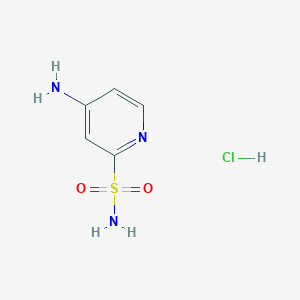

4-Aminopyridine-2-sulfonamide hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position, combined with a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopyridine-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-8-5(3-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXMENIZUZVFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171804-70-7 | |

| Record name | 4-aminopyridine-2-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 4-aminopyridine. One common method is the reaction of 4-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide. The hydrochloride salt is then obtained by treating the sulfonamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, neutralization, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-aminopyridine-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Aminopyridine-2-sulfonamide hydrochloride is derived from 4-aminopyridine, a known potassium channel blocker. Its molecular formula is . The compound interacts primarily with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs action potentials and enhances neurotransmitter release, which is crucial for neuronal signaling and has implications for treating neurological disorders .

Pharmacology and Neurology

This compound has been investigated for its therapeutic effects in neurological conditions:

- Multiple Sclerosis : Clinical studies have shown that this compound can improve walking capabilities in patients with multiple sclerosis. It acts by blocking potassium channels, thereby enhancing axonal conduction in demyelinated neurons .

- Spinal Cord Injury : Research indicates that patients with spinal cord injuries may experience improved motor functions and reduced spasticity when treated with this compound .

- Tetrodotoxin Poisoning : Preliminary studies suggest that it may reverse the effects of tetrodotoxin poisoning in animal models, although its efficacy in humans remains to be confirmed .

Chemical Synthesis and Industrial Applications

The compound serves as a building block in synthetic chemistry:

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex sulfonamide derivatives, which are valuable in pharmaceuticals and agrochemicals .

- Electrochemical Applications : It has been employed as a precursor for developing new materials and as an intermediate in chemical manufacturing processes .

Case Study 1: Multiple Sclerosis Treatment

A long-term study demonstrated that approximately 80% of multiple sclerosis patients treated with this compound showed sustained improvements in walking ability over a period of 32 months. The study highlighted the compound's effectiveness despite not halting disease progression .

| Study Duration | Initial Response Rate | Long-term Benefits |

|---|---|---|

| 32 months | 29.5% - 80% | 80% - 90% |

Case Study 2: Spinal Cord Injury

In a clinical trial involving spinal cord injury patients, treatment with this compound resulted in notable improvements across various functional domains, including sensory and motor functions. The reduction in spasticity was particularly significant, enhancing the quality of life for participants .

| Functional Improvement | Percentage of Patients Reporting Improvement |

|---|---|

| Motor Function | 60% |

| Sensory Function | 55% |

| Spasticity Reduction | 70% |

Mechanism of Action

The mechanism of action of 4-aminopyridine-2-sulfonamide hydrochloride involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound can prolong action potentials and enhance neurotransmitter release, leading to improved neuronal signaling. This mechanism is particularly relevant in the context of neurological research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-aminopyridine-2-sulfonamide hydrochloride and analogous sulfonamide-containing hydrochlorides:

Key Observations:

- Functional Groups: The sulfonamide group (–SO₂NH₂) is common across all compounds, enabling hydrogen bonding and biological target interaction. The amidino group in the 4-amidinophenyl derivative () enhances electrostatic interactions, making it a potent protease inhibitor.

- Halogen and Salt Effects : The hydrochloride salt improves solubility, while the sulfonyl fluoride group () introduces reactivity with serine residues in enzymes.

Stability and Reactivity

- This compound: Likely stable under standard storage conditions (dry, cool environment), similar to Mafenide HCl ().

- Mafenide HCl: No specific stability issues noted; standard pharmaceutical storage recommended .

- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (): Requires argon storage due to reactivity with glass and moisture, highlighting greater instability compared to sulfonamide analogs .

- 5-(Aminomethyl)furan-2-sulfonamide hydrochloride: Limited data, but furan derivatives are generally prone to oxidative degradation.

Toxicity and Hazards

- Mafenide HCl: Known to cause skin irritation but less corrosive than fluorinated analogs .

- Sulfonyl fluoride derivatives (): Release hazardous hydrogen fluoride (HF) upon decomposition, necessitating stringent handling protocols .

Biological Activity

4-Aminopyridine-2-sulfonamide hydrochloride (4-AP) is a derivative of 4-aminopyridine, primarily known for its role as a potassium channel blocker. This compound has garnered attention due to its potential therapeutic applications in neurological disorders characterized by impaired neuronal transmission, such as multiple sclerosis (MS) and spinal cord injuries (SCI). The biological activity of 4-AP is largely attributed to its ability to block voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release.

4-AP selectively inhibits voltage-gated potassium channels, which results in:

- Prolongation of Action Potentials : By blocking potassium channels, 4-AP increases the duration and amplitude of action potentials.

- Increased Calcium Influx : The blockade leads to depolarization of the neuronal membrane, facilitating calcium entry through voltage-gated calcium channels.

- Enhanced Neurotransmission : This mechanism enhances synaptic transmission at both central and peripheral synapses, thereby improving neuromuscular function.

Biological Activities

The biological activities of 4-AP can be summarized as follows:

| Activity | Description |

|---|---|

| Neurological Disorders | Effective in improving symptoms in MS and SCI patients. |

| Convulsant Properties | Used in animal models to induce seizures for research purposes. |

| Reversal Agent | Potentially reverses effects of certain neurotoxins like tetrodotoxin and saxitoxin. |

| Calcium Channel Activation | Enhances calcium conductance, beneficial in cases of calcium channel blocker toxicity. |

Clinical Studies and Findings

-

Multiple Sclerosis :

- A study involving 70 MS patients demonstrated a significant improvement in ambulation and overall disability scores with 4-AP treatment compared to placebo. About 29.5% of patients reported subjective improvements during treatment .

- Long-term studies indicated that 80-90% of initial responders continued to benefit from 4-AP over extended periods .

- Spinal Cord Injury :

- Toxicity and Side Effects :

Case Study: Multiple Sclerosis Patient

A randomized controlled trial assessed the efficacy of 4-AP in MS patients over a 12-week period. Results showed a significant decrease in disability status scores among those treated with 4-AP compared to placebo, alongside notable improvements in daily living activities .

Case Study: Spinal Cord Injury

In a clinical trial involving patients with chronic SCI, administration of 4-AP resulted in measurable improvements in motor function and a reduction in pain levels, demonstrating its therapeutic potential beyond MS .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopyridine-2-sulfonamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-aminopyridine derivatives using sulfonyl chlorides under controlled pH (8–10) and temperature (0–5°C). For example, analogous compounds like 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride are synthesized via amine-sulfonyl chloride coupling in polar aprotic solvents (e.g., DMF) with yields ranging from 60–85% . Catalytic systems, such as palladium-based catalysts (e.g., PdCl₂ adducts), may enhance reaction efficiency in decarboxylative cross-couplings . Optimize stoichiometry and quenching steps to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm). IR spectroscopy identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bends .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves impurities; retention times should align with standards .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data interpretation for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine -NMR and DEPT-135 to distinguish quaternary carbons from CH/CH₂ groups. For ambiguous peaks, use 2D techniques (HSQC, HMBC) to map - correlations .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) to validate assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas; fragmentation patterns identify stability of the sulfonamide group .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify impurities against ICH guidelines .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, if degradation at 25°C follows first-order kinetics (), the half-life is ~346 days .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess dehydration or decomposition above 150°C .

Q. What mechanistic role does the sulfonamide group play in the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase or dihydropteroate synthase (DHPS) using fluorometric assays. IC₅₀ values <10 µM suggest competitive binding via sulfonamide-Zn²⁺ interactions .

- Molecular Docking : Simulate binding poses with target proteins (e.g., DHPS) using AutoDock Vina. The sulfonamide’s sulfonyl oxygen may form hydrogen bonds with active-site residues (e.g., Thr200 in carbonic anhydrase) .

- SAR Studies : Modify the pyridine ring (e.g., chloro/methoxy substituents) and compare bioactivity to isolate sulfonamide-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.